N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as sulfonyl chlorides.
Attachment of the Oxalamide Moiety: The final step involves the coupling of the piperidine derivative with an oxalamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive inhibition.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(1-((4-chloro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Uniqueness
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the 4-fluoro-2-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-19(25)10-11-22(17)34(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-18-7-3-4-9-21(18)33-2/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPEQREOUUQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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